Rufloxacin hydrochloride Rufloxacin hydrochloride Fluoroquinolone broad spectrum antibiotic. Selective DNA gyrase inhibitor. Inhibits B-cell differentiation. Shows more potent antimicrobial activity than Nalidixic acid. Orally active.
Rufloxacin is a fluoroquinolone antibiotic. It is active against S. aureus, E. coli, P. aeruginosa, P. morganii, K. pneumoniae, and E. cloacae in vitro (MICs = 0.78, 0.78, 12.5, 1.56, <0.39, and <0.39 μg/ml, respectively). Rufloxacin inhibits M. luteus DNA gyrase with an IC50 value of 1.5 mM and inhibits DNA synthesis in S. aureus, E. coli, P. aeruginosa, K. pneumoniae, and E. cloacae (IC50s = 0.93, 1.03, 38.8, 0.55, and 0.66 μg/ml, respectively). Rufloxacin (50 mg/kg, p.o.) reduces bacterial burden in the spleen and liver in a mouse model of systemic S. typhimurium infection.
Rufloxacin Hydrochloride inhibits human organic cation transporter 1 (hoCT1) (SLC22A1) but not hOCT2 (SLC22A2), and hOCT3 (SLC22A3) expressed in human embryonic kidney cell.
Rufloxacin HCl is a quinolone antibiotic and antibacterial. It inhibits B-cell differentiation in human mononuclear cells and acts as an inhibitor of Topo.
Brand Name: Vulcanchem
CAS No.: 106017-08-7
VCID: VC0542063
InChI: InChI=1S/C17H18FN3O3S.ClH/c1-19-2-4-20(5-3-19)14-12(18)8-10-13-16(14)25-7-6-21(13)9-11(15(10)22)17(23)24;/h8-9H,2-7H2,1H3,(H,23,24);1H
SMILES: CN1CCN(CC1)C2=C(C=C3C4=C2SCCN4C=C(C3=O)C(=O)O)F.Cl
Molecular Formula: C17H19ClFN3O3S
Molecular Weight: 399.9 g/mol

Rufloxacin hydrochloride

CAS No.: 106017-08-7

Cat. No.: VC0542063

Molecular Formula: C17H19ClFN3O3S

Molecular Weight: 399.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Rufloxacin hydrochloride - 106017-08-7

Specification

Description Fluoroquinolone broad spectrum antibiotic. Selective DNA gyrase inhibitor. Inhibits B-cell differentiation. Shows more potent antimicrobial activity than Nalidixic acid. Orally active.
Rufloxacin is a fluoroquinolone antibiotic. It is active against S. aureus, E. coli, P. aeruginosa, P. morganii, K. pneumoniae, and E. cloacae in vitro (MICs = 0.78, 0.78, 12.5, 1.56, <0.39, and <0.39 μg/ml, respectively). Rufloxacin inhibits M. luteus DNA gyrase with an IC50 value of 1.5 mM and inhibits DNA synthesis in S. aureus, E. coli, P. aeruginosa, K. pneumoniae, and E. cloacae (IC50s = 0.93, 1.03, 38.8, 0.55, and 0.66 μg/ml, respectively). Rufloxacin (50 mg/kg, p.o.) reduces bacterial burden in the spleen and liver in a mouse model of systemic S. typhimurium infection.
Rufloxacin Hydrochloride inhibits human organic cation transporter 1 (hoCT1) (SLC22A1) but not hOCT2 (SLC22A2), and hOCT3 (SLC22A3) expressed in human embryonic kidney cell.
Rufloxacin HCl is a quinolone antibiotic and antibacterial. It inhibits B-cell differentiation in human mononuclear cells and acts as an inhibitor of Topo.
CAS No. 106017-08-7
Molecular Formula C17H19ClFN3O3S
Molecular Weight 399.9 g/mol
IUPAC Name 7-fluoro-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C17H18FN3O3S.ClH/c1-19-2-4-20(5-3-19)14-12(18)8-10-13-16(14)25-7-6-21(13)9-11(15(10)22)17(23)24;/h8-9H,2-7H2,1H3,(H,23,24);1H
Standard InChI Key LPQOADBMXVRBNX-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C2=C(C=C3C4=C2SCCN4C=C(C3=O)C(=O)O)F.Cl
Canonical SMILES CN1CCN(CC1)C2=C(C=C3C4=C2SCCN4C=C(C3=O)C(=O)O)F.Cl
Appearance A crystalline solid

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